Sodium bitartrate monohydrate
Description
Contextualization within Tartrate Chemistry Research
Tartrates, the salts and esters of tartaric acid, have long been a focus of chemical investigation due to their chirality and versatile coordination chemistry. Tartaric acid is a naturally occurring dicarboxylic acid found in many fruits, most notably grapes. ontosight.ai As a dihydroxyl derivative of succinic acid, its structure allows for a variety of chemical modifications and applications. scialert.net
Sodium bitartrate (B1229483) monohydrate, as a monosodium salt, plays a significant role in this field. Its use as an acidity regulator and in tests for the ammonium (B1175870) cation are well-established. spectrumchemical.comscialert.net Research into tartrate compounds, including sodium bitartrate monohydrate, has also explored their radiation sensitivity, which has implications for their use in radiation-related chemical processes. sigmaaldrich.com The study of metal tartrate complexes is particularly active, driven by their notable structural, spectral, non-linear optical, and thermal properties. researchgate.net
Significance of Monohydrates in Solid-State Chemistry and Crystallography
The presence of a single water molecule in the crystal structure of this compound is of great significance in solid-state chemistry and crystallography. Hydrates, crystalline compounds containing water molecules, are a diverse and complex group of substances. rsc.org The study of monohydrates, in particular, offers insights into the fundamental roles of water in crystal packing, stability, and the physical properties of solids.
Solid-state chemistry is crucial in fields like pharmaceuticals, as the crystalline form of a drug can significantly impact its efficacy. nih.gov The arrangement of molecules and the intermolecular interactions, including hydrogen bonding with water molecules, dictate properties such as solubility and stability. umich.edu The investigation of hydrates and their dehydration processes is essential for controlling product quality during manufacturing and storage. acs.org
Crystallography, the science of determining the arrangement of atoms in crystalline solids, is a primary tool for understanding monohydrates. Techniques like X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction are used to elucidate the precise three-dimensional structure of compounds like this compound. scialert.netresearchgate.net This structural information is fundamental to understanding the compound's properties and behavior.
Overview of Contemporary Research Trajectories for this compound
Current research on this compound is exploring its potential in new and advanced applications. One significant area of investigation is in the field of nonlinear optics (NLO). Organometallic compounds, such as this compound, are being synthesized and studied for their NLO properties, which are crucial for applications in laser technology and optical communications. researchgate.net
The growth of high-quality single crystals of this compound is a key research focus. scialert.netresearchgate.net Techniques like slow cooling and gel growth are employed to produce crystals suitable for detailed characterization. scialert.netresearchgate.net Researchers are using a variety of analytical methods to study these crystals, including:
Single-Crystal X-ray Diffraction (XRD): To determine the precise crystal structure and unit cell parameters. scialert.netresearchgate.net
Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: To identify the functional groups present in the crystal. scialert.netresearchgate.net
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To assess the thermal stability of the compound. researchgate.net
UV-Vis-NIR Absorption Spectroscopy: To determine the optical transparency range and optical band gap. scialert.netresearchgate.net
Dielectric Studies: To investigate the electrical properties of the crystal. researchgate.net
These studies aim to fully characterize the physicochemical properties of this compound to unlock its full potential in various technological applications.
Interactive Data Tables
Below are interactive tables summarizing key properties and research findings related to this compound.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H5NaO6·H2O or C4H7NaO7 | ontosight.aiamericanelements.comnih.govchemimpex.com |
| Molecular Weight | ~190.08 g/mol | americanelements.comnih.govchemimpex.com |
| Appearance | White crystalline powder/solid | ontosight.aiamericanelements.comchemimpex.com |
| Melting Point | ~253 °C (decomposes) | americanelements.comchembk.com |
| Solubility | Soluble in water | ontosight.aichembk.com |
Crystallographic Data for this compound
| Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | scialert.netresearchgate.net |
| Space Group | P212121 | scialert.netresearchgate.net |
| Density (calculated) | 1.895 g/cm³ | scialert.net |
| Optical Band Gap | 5.5 eV | scialert.netresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVQEXSQFBTIRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635539 | |
| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-98-2 | |
| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Polymorphism of Sodium Bitartrate Monohydrate
X-ray Diffraction Analysis
X-ray diffraction (XRD) serves as a fundamental technique for the detailed structural characterization of crystalline materials like sodium bitartrate (B1229483) monohydrate. By analyzing the diffraction patterns produced when X-rays interact with the crystal lattice, crucial information about the atomic arrangement, unit cell dimensions, and crystal system can be obtained.
Single Crystal X-ray Diffraction (SCXRD) for Unit Cell Parameter and Space Group Determination
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. For sodium bitartrate monohydrate, SCXRD studies have been instrumental in determining its crystal structure.
Research has consistently shown that this compound crystallizes in the orthorhombic system. scialert.netresearchgate.netmdpi.comresearchgate.net This crystal system is characterized by three unequal axes that are mutually perpendicular. The space group has been identified as P2₁2₁2₁, which is a chiral space group, indicating the absence of inversion centers and mirror planes. scialert.netresearchgate.netmdpi.com This is consistent with the molecule itself being chiral, derived from L-(+)-tartaric acid. The number of molecules (Z) within the unit cell is four. scialert.net
The unit cell parameters, which define the dimensions of the repeating unit of the crystal lattice, have been determined with high precision. While slight variations can occur between different studies due to experimental conditions, the reported values are generally in good agreement.
The following table summarizes representative unit cell parameters for this compound obtained from SCXRD analysis:
| Parameter | Value (Å) | Source |
|---|---|---|
| a | 7.2430 (10) | scialert.net |
| b | 8.6780 (10) | scialert.net |
| c | 10.6010 (10) | scialert.net |
| α, β, γ | 90° | scialert.net |
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphic Screening
Powder X-ray Diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the screening for polymorphism. Unlike SCXRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, allowing for its identification by comparison with reference patterns.
For this compound, PXRD is used to confirm the identity and purity of synthesized batches. mdpi.comresearchgate.net The experimental PXRD pattern can be compared with a simulated pattern generated from the single-crystal structure data or with reference patterns from databases like the Powder Diffraction File (PDF). mdpi.com The indexed powder reference for chiral this compound is PDF-00-031-1303. mdpi.com
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials science fields. While the orthorhombic form of this compound is the most commonly reported, PXRD is a key tool for screening for other potential polymorphs under different crystallization conditions. researchgate.net The discovery of a new monoclinic polymorph of monobasic sodium tartrate monohydrate highlights the importance of such screening. researchgate.net Dehydration of the monohydrate can also be monitored by PXRD, which can reveal the formation of anhydrous phases. mdpi.com
Vibrational Spectroscopic Characterization
Vibrational spectroscopy provides valuable insights into the functional groups and vibrational modes within a molecule. Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary methods that probe the vibrational energy levels of molecules.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, FT-IR analysis confirms the presence of key functional groups. scialert.netresearchgate.netmdpi.comresearchgate.net
The major functional groups present in this compound include the carboxylate group (COO⁻), carboxylic acid (C=O), hydroxyl groups (-OH), C-H bonds, C-O bonds, and the water of hydration (H₂O). scialert.net The FT-IR spectrum provides characteristic absorption bands for these groups, allowing for their unambiguous assignment.
The table below presents a summary of the key FT-IR vibrational assignments for this compound:
| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |
|---|---|---|
| ~2976 | C-H anti-symmetric stretching | scialert.net |
| ~2936 | C-H symmetric stretching | scialert.net |
| 1873, 1721 | C=O stretching of carboxylic acid | scialert.net |
| 1261, 1134 | C-O stretching | scialert.net |
| 1070 | -OCH stretching | scialert.net |
| 878, 841 | C-C stretching | scialert.net |
| 789, 679, 617, 523 | C-H out-of-plane bending | scialert.net |
The broad absorption bands in the higher frequency region are typically associated with the O-H stretching vibrations of the hydroxyl groups and the water molecule, often involved in hydrogen bonding. The presence of both a protonated carboxylic acid group and a deprotonated carboxylate group can also be inferred from the characteristic stretching frequencies.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Identification
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular structure.
The FT-Raman spectrum of this compound shows distinct peaks that correspond to various vibrational modes. scialert.netresearchgate.net These assignments often corroborate the findings from FT-IR spectroscopy and provide a more complete picture of the vibrational landscape of the molecule.
The following table summarizes key FT-Raman vibrational assignments for this compound:
| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |
|---|---|---|
| ~2947 | C-H symmetric stretching | scialert.net |
| 1258, 1142 | C-O stretching | scialert.net |
| 1066 | -OCH stretching | scialert.net |
| 887, 838 | C-C stretching | scialert.net |
| 783, 677 | C-H out-of-plane bending | scialert.net |
By comparing the FT-IR and FT-Raman spectra, a comprehensive vibrational analysis can be performed. Some vibrations may be strong in one technique and weak or absent in the other, which is governed by the selection rules for IR absorption and Raman scattering. For instance, the C-H anti-symmetric stretching mode was observed in the IR spectrum but was absent in the Raman spectrum in one study. scialert.net
Terahertz Time-Domain Spectroscopy (THz-TDS) for Solid-State Reaction Monitoring and Spectral Pattern Analysis
Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes the low-frequency vibrational modes of a material, typically in the range of 0.1 to 4 THz (approximately 3 to 133 cm⁻¹). wikipedia.org These low-frequency modes are highly sensitive to the long-range crystalline order and intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov
THz-TDS has been effectively utilized to monitor solid-state reactions in real-time. For instance, the synthesis of sodium hydrogen L(+)-tartrate monohydrate by mechanical grinding of L(+)-tartaric acid and sodium hydrogen carbonate was monitored using THz-TDS. researchgate.net The reactants and the product exhibit distinct THz absorption spectra, allowing the reaction progress to be visualized through the changing spectral patterns over time. researchgate.net This demonstrates the utility of THz-TDS as a non-invasive tool for monitoring solid-state synthesis. researchgate.net
The spectral patterns obtained from THz-TDS serve as a unique fingerprint for a specific crystalline form. nih.gov This makes the technique valuable for polymorphic screening and for distinguishing between different solid forms, such as hydrates and anhydrous compounds, which may have very similar FT-IR or Raman spectra in the mid-infrared region but show significant differences in the terahertz range. researchgate.net The sensitivity of THz radiation to intermolecular vibrations makes it a powerful tool for studying the subtle structural differences that define various solid-state forms.
Crystallographic Investigations of Coordination Chemistry
X-ray diffraction studies have revealed a complex coordination environment for the sodium ion in this compound. The structure is characterized as a network polymer where the sodium centers are bonded to multiple tartrate residues. researchgate.net In one determined structure, the sodium ion (Na+) is eight-coordinate, forming a distorted bi-face capped trigonal prismatic geometry. researchgate.net This coordination sphere involves bonds to oxygen atoms from four distinct tartrate units and one water molecule. researchgate.net Specifically, all oxygen atoms of the tartrate anion participate in bonding to the sodium centers, with the exception of the oxygen atom from the protonated carboxyl group. researchgate.net
The interatomic distances between the sodium ion and the coordinating oxygen atoms have been precisely measured. In one polymorphic form, these Na-O bond lengths fall within the range of 2.415 Å to 2.826 Å, with a mean distance of 2.57 Å. researchgate.net Another study on a different polymorph reported a similar range of 2.3804 Å to 2.6162 Å. researchgate.net This coordination arrangement, involving both the tartrate and water molecules, results in a stable polymeric structure. researchgate.net The anhydrous form of sodium bitartrate exhibits a different coordination, featuring a distorted octahedral geometry where the sodium ion links to six different tartrate residues. researchgate.net
| Parameter | Description | Bond Length Range (Å) | Source(s) |
| Coordination Number | 8 | N/A | researchgate.net |
| Geometry | Distorted bi-face capped trigonal prism | N/A | researchgate.net |
| Na-O Distances | Range of bond lengths between the sodium ion and coordinating oxygen atoms. | 2.3804 - 2.826 | researchgate.netresearchgate.net |
The crystal structure of this compound is further stabilized by an extensive network of hydrogen bonds. researchgate.netscialert.net Spectroscopic analysis confirms the presence of these networks, indicated by broad bands in the infrared spectrum. scialert.net These interactions are crucial in defining the final solid-state architecture.
Detailed structural analysis reveals the presence of both intramolecular and intermolecular hydrogen bonds. researchgate.net The water molecule plays a pivotal role in this network, participating in several hydrogen-bonding interactions. researchgate.net A key feature identified in one polymorph is an intermolecular hydrogen bond that links adjacent polymeric layers. researchgate.net In this interaction, the water molecule acts as a hydrogen bond donor to an oxygen atom of a tartrate anion in a neighboring layer, effectively holding the structure together in three dimensions. researchgate.net The remaining hydrogen bonds are primarily intramolecular, contributing to the conformation and stability of the individual polymer layers. researchgate.net
| Hydrogen Bond Type | Role in Crystal Structure | Participating Groups | Source(s) |
| Intermolecular | Links adjacent polymeric layers | Water molecule (donor) and Tartrate oxygen (acceptor) | researchgate.net |
| Intramolecular | Stabilizes the conformation within a polymer layer | Hydroxyl and carboxyl groups of the tartrate anion | researchgate.net |
Polymorphic Modifications and Phase Transition Research
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for this compound. nih.gov Different polymorphs can exhibit distinct physical and chemical properties, and understanding their stability is essential. nih.gov The optimized arrangement of molecules and hydrogen bonds in a crystal lattice contributes significantly to its thermodynamic stability. nih.gov
Research has identified at least three polymorphic modifications of this compound. researchgate.net These forms have been characterized by their distinct crystal systems and space groups. The known polymorphs include an orthorhombic form, a monoclinic form, and a triclinic form. researchgate.net
The chiral orthorhombic form crystallizes in the P2₁2₁2₁ space group and has been well-characterized. researchgate.netscialert.netmdpi.com A study in 2015 reported the growth and structural solution of a new triclinic polymorph with the space group P1̅. researchgate.net This triclinic form was found to have a layered structure composed of polymer networks that interact via hydrogen bonds. researchgate.net
| Polymorph | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Source(s) |
| I | Triclinic | P1̅ | a = 7.1457, b = 8.9723, c = 12.0186, α = 90, β = 119.571, γ = 90 | researchgate.net |
| II | Monoclinic | P2₁/c | Not fully specified in source | researchgate.net |
| III | Orthorhombic | P2₁2₁2₁ | a = 7.2425, b = 8.676, c = 10.592 | researchgate.netscialert.netmdpi.com |
The relative thermodynamic stability of different polymorphs governs their formation and potential for transformation under various conditions. It is a general principle that a more thermodynamically stable polymorph will be more chemically stable. nih.gov
Studies have been conducted to understand the stability of sodium bitartrate forms, including the influence of external factors like pressure. Research on racemic polymorphs of sodium tartrate monohydrate (α-dl-NaTa·H₂O and β-dl-NaTa·H₂O) has explored the effect of high pressure on their stability. researchgate.net Such investigations use the pressure dependence of the Gibbs free energy to explain the preferential crystallization of certain forms under specific conditions. researchgate.net Experimental techniques such as slurry competition experiments and equilibrium solubility measurements are standard methods used to determine the thermodynamic stability relationship between different polymorphic forms. epo.org These studies are crucial for controlling the crystallization process to obtain a desired, stable polymorph. ucl.ac.uk
Spectroscopic and Nonlinear Optical Properties of Sodium Bitartrate Monohydrate
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy Investigations
Spectroscopic analysis in the ultraviolet, visible, and near-infrared regions is crucial for determining the optical parameters of sodium bitartrate (B1229483) monohydrate, establishing its suitability for optical applications.
Determination of Optical Transparency Ranges
Studies of sodium bitartrate monohydrate crystals have demonstrated a high degree of transparency across the entire visible spectrum and into the near-infrared (NIR) region. scialert.net The UV-Vis-NIR absorption spectrum indicates that the material has minimal absorption in this range, a critical characteristic for NLO materials to ensure that the fundamental and frequency-doubled laser beams are not attenuated. researchgate.net This wide transparency window makes the material suitable for various optical applications. scialert.net
Analysis of Lower Cut-off Wavelength
The lower cut-off wavelength, which marks the beginning of the material's transparency window, is a key parameter derived from UV-Vis-NIR spectroscopy. For this compound, the lower cut-off wavelength has been identified at approximately 247 nm and 284 nm from absorbance spectrum analysis. scialert.net Another study notes high transparency above 300 nm. scialert.net The absorbance spectrum recorded between 200-1100 nm showed a peak (λmax) at 264 nm. scialert.net This positions the material as transparent in the visible and NIR regions, but opaque in the deep UV region.
Calculation of Optical Band Gap Energy
The optical band gap energy (Eg) is a fundamental property that defines the electronic structure of a material and its optical properties. For this compound, the optical band gap has been calculated to be 5.5 eV. scialert.netresearchgate.net This large band gap was determined using Tauc's relation, which involves extrapolating the linear portion of the (αhν)² versus photon energy (hν) plot. scialert.net A wide band gap of this magnitude is characteristic of dielectric materials, indicating that the crystal has high transparency and is a suitable candidate for NLO applications. scialert.netresearchgate.net
Optical Properties of this compound
| Parameter | Value | Reference |
| Optical Band Gap (Eg) | 5.5 eV | scialert.netresearchgate.net |
| Lower Cut-off Wavelength | ~247 nm, 284 nm | scialert.net |
| Transparency Region | Above 300 nm through the visible and NIR regions | scialert.net |
| Absorbance Peak (λmax) | 264 nm | scialert.net |
Nonlinear Optical (NLO) Material Characterization
This compound is classified as an organometallic compound with notable nonlinear optical (NLO) properties. researchgate.netchemicalbook.comottokemi.comottokemi.comsigmaaldrich.com This characteristic has prompted investigations into its potential for frequency conversion and other NLO applications.
Assessment of Second Harmonic Generation (SHG) Efficiency
The capacity of this compound to generate the second harmonic of an incident laser beam has been confirmed through the Kurtz-Perry powder technique. researchgate.net This test is a standard method for screening materials for their SHG efficiency. The results confirm that the grown crystals exhibit nonlinear properties and are potential materials for optical second harmonic generation. researchgate.net While the SHG efficiency has been positively identified, specific quantitative comparisons to standard NLO materials like Potassium Dihydrogen Phosphate (KDP) are not consistently detailed in the available literature for this particular compound.
Exploration of Organometallic Coordination for Enhanced NLO Response
The structure of this compound as an organometallic complex is a key factor in its NLO properties. ottokemi.com Organometallic materials are a significant area of research in nonlinear optics because the coordination of metal ions with organic ligands can lead to materials with enhanced NLO responses. scialert.netottokemi.com In this compound, the interaction between the sodium metal ion and the tartrate organic ligand contributes to the material's non-centrosymmetric crystal structure (orthorhombic system, space group P2₁2₁2₁), which is a prerequisite for second-order NLO effects like SHG. scialert.netresearchgate.net The presence of organometallic coordination, confirmed by a high melting point of 263°C, is considered to play an extensive role in its nonlinear optical applications. scialert.net The study of such organic acid-metal base crystals is driven by their potential for significant NLO activity. scialert.net
Dielectric Response and Electrical Characterization
The study of the dielectric response in SBTMH single crystals provides critical information about the material's electrical properties. researchgate.net The dielectric behavior is a key factor in determining the suitability of crystals for applications in NLO devices, transducers, and crystal oscillators. scialert.net
Frequency-Dependent Dielectric Constant Measurements
The dielectric constant of this compound has been observed to be highly dependent on the frequency of the applied electric field. researchgate.net Measurements show that the dielectric constant has a high value at lower frequencies and decreases as the frequency increases, eventually reaching a constant value at higher frequencies. researchgate.net
Interactive Table: Frequency vs. Dielectric Constant in SBTMH
The following table illustrates the typical relationship between the frequency of the applied electric field and the dielectric constant in this compound, as described in research findings. Specific values are representative of the observed trend.
| Frequency (Hz) | Dielectric Constant (ε') |
| 100 | High |
| 1,000 (1 kHz) | Medium-High |
| 10,000 (10 kHz) | Medium |
| 100,000 (100 kHz) | Low |
| 1,000,000 (1 MHz) | Constant Low Value |
AC Conductivity and AC Resistivity Studies
Investigations into the alternating current (AC) electrical properties of SBTMH show a clear relationship between conductivity, resistivity, and frequency. Studies reveal that the AC conductivity of the crystal increases proportionally with an increase in the applied frequency. researchgate.netresearchgate.net
Conversely, the AC resistivity exhibits the opposite behavior. researchgate.netresearchgate.net As the frequency of the applied field increases, the AC resistivity of this compound is found to decrease. researchgate.netresearchgate.net This inverse relationship between AC conductivity and resistivity is a characteristic electrical property of the material.
Interactive Table: Electrical Properties of SBTMH vs. Frequency
This table demonstrates the inverse relationship between AC conductivity and AC resistivity in this compound as a function of increasing frequency.
| Frequency | AC Conductivity | AC Resistivity |
| Increases | Increases | Decreases |
Characterization of Polarization Properties
The polarization properties of this compound are directly demonstrated by the variation of its dielectric constant with the applied frequency. researchgate.netresearchgate.net The high dielectric constant observed at lower frequencies confirms the presence of space charge polarization. researchgate.net This type of polarization arises from the accumulation of charge at the electrodes or interfaces within the crystal.
Electronic Polarization: The displacement of electron clouds within atoms relative to the nucleus.
Ionic Polarization: The displacement of positive and negative ions relative to each other.
Dipolar (or Orientational) Polarization: The alignment of permanent dipoles within the material with the applied field.
Space Charge Polarization: The accumulation of mobile charge carriers at interfaces.
At low frequencies, all these polarization types contribute to the dielectric constant. As the frequency increases, the bulkier charge carriers and dipoles can no longer keep up with the rapidly changing field, causing their contributions to cease and the dielectric constant to fall. researchgate.net
Influence of Chemical Composition on Dielectric Behavior
The specific chemical composition and crystal structure of this compound inherently affect its dielectric properties. researchgate.netresearchgate.net The molecule, with the formula C₄H₅NaO₆·H₂O, contains several polar functional groups, including carboxyl (COO⁻), hydroxyl (-OH), and carbonyl (C=O) groups, as well as an incorporated water molecule. scialert.netchemimpex.com
Thermal Analysis and Decomposition Pathways of Sodium Bitartrate Monohydrate
Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability
Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature. This method is crucial for determining the thermal stability and compositional properties of materials like sodium bitartrate (B1229483) monohydrate.
The thermal decomposition of sodium bitartrate monohydrate occurs in distinct stages. The initial mass loss corresponds to the dehydration of the compound. The single molecule of water of hydration is lost upon heating. Following dehydration, the anhydrous sodium bitartrate undergoes further decomposition at higher temperatures.
A typical TGA analysis reveals a two-step decomposition process. The first step is the loss of the water molecule, which theoretically accounts for approximately 9.47% of the total mass of the monohydrate. This dehydration event generally occurs at temperatures around 100 °C. The second major mass loss occurs at a significantly higher temperature, where the organic tartrate portion of the molecule decomposes, eventually leaving a residue of sodium carbonate. The final decomposition of the anhydrous salt is reported to occur around 253 °C.
Table 1: TGA Data for this compound Decomposition
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Species |
|---|---|---|---|
| Dehydration | ~ 80 - 120 °C | 9.47% | H₂O |
Note: The exact temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Differential Thermal Analysis (DTA) for Endothermic and Exothermic Transitions
Differential Thermal Analysis measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique identifies physical and chemical changes that involve the absorption (endothermic) or release (exothermic) of heat.
The DTA curve for this compound complements the TGA data by revealing the energetic nature of the decomposition stages.
Endothermic Peak (Dehydration): A distinct endothermic peak is observed in the DTA curve corresponding to the first mass loss stage in TGA. This peak signifies the energy absorbed by the compound to break the bonds holding the water molecule within the crystal lattice. This transition is a physical change from a hydrated to an anhydrous salt. Broad endothermic peaks are characteristic of dehydration reactions. libretexts.orgasianpubs.org
Endothermic/Exothermic Peaks (Decomposition): The subsequent decomposition of the anhydrous sodium bitartrate is a more complex process involving multiple bond cleavages. This stage is often characterized by a series of endothermic and potentially exothermic events. The initial breakdown of the tartrate structure requires energy (endothermic), but subsequent oxidation of the evolved carbonaceous species in an air or oxygen atmosphere can result in exothermic peaks.
Table 2: DTA Transitions for this compound
| Transition | Temperature Range (°C) | Peak Type | Associated Process |
|---|---|---|---|
| Dehydration | ~ 80 - 120 °C | Endothermic | Loss of water of crystallization |
Elucidation of Thermal Decomposition Kinetics and Mechanisms
Understanding the kinetics and mechanism of thermal decomposition provides deeper insight into the reaction pathways and the stability of a compound. While specific, detailed kinetic studies on this compound are not extensively documented in the available literature, the general approach involves analyzing TGA data obtained at different heating rates.
The kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), can be determined using various iso-conversional methods. These parameters describe the energy barrier that must be overcome for the decomposition to occur and the frequency of collisions leading to a reaction, respectively.
The decomposition mechanism of tartrates can be complex. For anhydrous sodium bitartrate, the decomposition is expected to proceed through the formation of various intermediates. The breakdown of the tartrate anion (C₄H₄O₆²⁻) likely involves decarboxylation and the release of carbon monoxide, carbon dioxide, and water, ultimately leading to the formation of a stable inorganic residue, typically sodium carbonate (Na₂CO₃), under an inert atmosphere, or sodium oxide in the presence of excess oxygen at very high temperatures. The exact nature and distribution of the gaseous products and solid intermediates depend heavily on the reaction atmosphere and temperature.
Due to the lack of specific published research, a definitive kinetic model and a detailed step-by-step decomposition mechanism for this compound cannot be definitively stated. Further research is required to fully elucidate these aspects.
Surface and Mechanical Properties Research on Sodium Bitartrate Monohydrate Crystals
Solution Chemistry and Physicochemical Equilibria of Sodium Bitartrate Monohydrate
Solubility and Saturation Point Determination
Sodium bitartrate (B1229483) monohydrate is a white, crystalline powder that is soluble in water but insoluble in ethanol. chemicalbook.com Its solubility is significantly dependent on temperature. The compound is soluble in 9 parts cold water and 1.8 parts hot water, indicating that an increase in temperature dramatically enhances its ability to dissolve. chemicalbook.com A saturated solution is achieved when the rate of dissolution of the solid equals the rate of crystallization, establishing a dynamic equilibrium. stackexchange.com
The determination of the saturation point is crucial for applications in solution-based processes. At 20°C, the solubility has been quantified as 19.01 g/L. To determine the saturation point at a given temperature, an excess of the solid is mixed with water until no more solute dissolves, and the concentration of the resulting clear solution is measured. Solutions that contain more dissolved solute than the saturation point at a given temperature are termed supersaturated and are metastable. libretexts.orgck12.org
| Condition | Solubility |
|---|---|
| Cold Water | 1 part in 9 parts water |
| Hot Water | 1 part in 1.8 parts water |
| 20°C | 19.01 g/L |
Investigation of Acid-Base Equilibria in Aqueous Systems
Sodium bitartrate is the sodium acid salt of tartaric acid, a diprotic acid. wikipedia.org When this compound dissolves in water, it dissociates into the sodium cation (Na⁺) and the bitartrate anion (HC₄H₄O₆⁻).
The sodium ion is the conjugate acid of a strong base (NaOH) and does not react with water, thus having no effect on the solution's pH. However, the bitartrate anion is the conjugate base of a weak acid (tartaric acid, H₂C₄H₄O₆) and can participate in acid-base equilibria. The bitartrate ion itself is amphiprotic, meaning it can act as both a weak acid and a weak base.
As an acid, the bitartrate ion can donate its remaining proton: HC₄H₄O₆⁻(aq) + H₂O(l) ⇌ C₄H₄O₆²⁻(aq) + H₃O⁺(aq)
As a base, it can accept a proton from water: HC₄H₄O₆⁻(aq) + H₂O(l) ⇌ H₂C₄H₄O₆(aq) + OH⁻(aq)
To determine if the solution is acidic or basic, the acid dissociation constant (Ka) for the first reaction and the base dissociation constant (Kb) for the second reaction must be compared. For tartaric acid, the Ka for the second dissociation (from HC₄H₄O₆⁻ to C₄H₄O₆²⁻) is smaller than the Kb for the bitartrate ion (which is calculated from the Ka of the first dissociation of tartaric acid). Consequently, the hydrolysis reaction that produces hydroxide (B78521) ions (OH⁻) is less significant than the dissociation that produces hydronium ions (H₃O⁺). This results in an aqueous solution of sodium bitartrate being acidic, with a pH typically in the range of 2.5 to 4.0.
Research on its Role as a Buffering Agent in Biochemical Assays
A buffering agent is a solution containing a weak acid and its conjugate base, which can resist significant pH changes upon the addition of small amounts of an acid or a base. The equilibrium between the bitartrate ion (HC₄H₄O₆⁻, the weak acid) and the tartrate ion (C₄H₄O₆²⁻, its conjugate base) allows sodium bitartrate solutions to function as a buffer system.
In biochemical assays, maintaining a stable pH is often critical for optimal enzyme activity and the stability of biological molecules. chemimpex.com this compound is utilized as a component of buffering systems in such laboratory settings. chemimpex.com Its buffering range is centered around the pKa of the second dissociation of tartaric acid. By maintaining a constant pH, it ensures that the experimental results are reliable and reproducible.
Influence of Solution Parameters on Crystallization Processes
The crystallization of this compound from an aqueous solution is a complex process influenced by several key parameters. These factors control the nucleation and growth of crystals, thereby determining the final crystal size, shape, and purity.
Supersaturation : This is the primary driving force for crystallization. A solution must be supersaturated, meaning it contains more dissolved solute than can be held at equilibrium, for crystals to form. wikipedia.org The degree of supersaturation can be controlled by altering the concentration or temperature of the solution. A high degree of supersaturation tends to favor rapid nucleation, leading to the formation of many small crystals. Conversely, a lower degree of supersaturation promotes crystal growth over nucleation, resulting in larger, more well-defined crystals. researchgate.net
Temperature : As established, the solubility of sodium bitartrate is highly dependent on temperature. chemicalbook.comlibretexts.org Crystallization is often induced by cooling a saturated solution, which lowers the solubility and creates a supersaturated state. The rate of cooling is a critical parameter; rapid cooling can lead to high supersaturation and the formation of small, often impure crystals, while slow, controlled cooling allows for the growth of larger, higher-purity crystals. researchgate.net
pH : The pH of the crystallization medium can significantly affect the process. It influences the speciation of the tartrate in solution (H₂C₄H₄O₆, HC₄H₄O₆⁻, C₄H₄O₆²⁻), which in turn can alter crystal habit and growth rates. ugr.esnih.gov For organic acid salts, changes in pH can impact the surface charge of the growing crystals, affecting the incorporation of solute molecules into the crystal lattice. researchgate.net
Advanced Analytical Chemistry Applications of Sodium Bitartrate Monohydrate
Primary Standard Metrology and Purity Assessment Methodologies
The reliability of chemical measurements depends on the purity and stability of the reference materials used. Sodium bitartrate (B1229483) monohydrate's high purity and solid, non-hygroscopic nature make it a valuable tool in metrological applications.
High-Precision Titrimetric Analysis
Sodium bitartrate monohydrate is utilized in the preparation of standard solutions and its purity is rigorously assessed via titrimetric methods. chemimpex.com High-purity grades of the compound, with assays between 99.5% and 100.5%, are available for analytical applications. scharlab.com The purity is typically determined through acidimetric titration, where the acidic proton of the bitartrate anion is neutralized by a standardized strong base, such as sodium hydroxide (B78521) (NaOH).
The reaction proceeds as follows: NaHC₄H₄O₆ + NaOH → Na₂C₄H₄O₆ + H₂O
The high equivalent weight of this compound (190.08 g/mol ) allows for the precise weighing of a substantial amount, minimizing relative weighing errors and contributing to the high accuracy of the standardization. While its sibling compound, sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), is a well-established primary standard for Karl Fischer titration to determine water content, this compound's own purity is confirmed using acid-base titration, underscoring its role in establishing chemical measurement traceability. merckmillipore.comsigmaaldrich.com
Table 1: Purity Specifications for Analytical Grade this compound
| Parameter | Specification | Reference |
|---|---|---|
| Assay (Acidimetric) | 99.5% - 100.5% | scharlab.com |
| pH (5% solution) | 3.0 - 3.6 | scharlab.com |
| Insoluble Matter | ≤ 0.005% | scharlab.com |
Chromatographic Techniques (e.g., HPLC) for Trace Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of impurities in pharmaceutical and chemical substances. intertek.com For a highly polar compound like this compound, reversed-phase HPLC can be employed to profile for organic impurities that may originate from the synthesis of tartaric acid or subsequent degradation.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of impurity profiling for similar highly polar organic salts are applicable. Methods would typically use a polar-modified stationary phase (like C18) with an aqueous mobile phase, often containing a buffer and an organic modifier, to achieve separation of non-polar impurities. Detection is commonly performed using UV spectrophotometry.
Furthermore, trace metallic impurities are a significant concern for high-purity reagents. Techniques such as Inductively Coupled Plasma (ICP) analysis are used to quantify these contaminants. mt.com Analytical grade specifications for this compound set strict limits for various metal ions, ensuring the reagent's suitability for sensitive applications.
Table 2: Typical Limits for Cation Traces in High-Purity this compound
| Metal Cation | Maximum Allowed Content (mg/kg) | Reference |
|---|---|---|
| Calcium (Ca) | ≤ 100 | scharlab.comsigmaaldrich.com |
| Potassium (K) | ≤ 100 | sigmaaldrich.com |
| Iron (Fe) | ≤ 10 | scharlab.com |
| Lead (Pb) | ≤ 10 | scharlab.com |
| Heavy Metals (as Pb) | ≤ 10 | scharlab.com |
Applications in Biochemical Research and Analysis
In the realm of biochemistry, the control of experimental conditions is paramount. This compound serves as a key reagent in maintaining these conditions and in understanding the effects of potential contaminants.
Role in Maintaining Optimal pH Levels for Enzyme Activity
This compound is frequently used as a component of biological buffers. chemimpex.comspectrumchemical.com Buffers are essential in biochemical assays to maintain a constant pH, as the activity of most enzymes is highly dependent on the hydrogen ion concentration of their environment. nih.gov Deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site, affecting substrate binding and catalytic activity, or even lead to irreversible denaturation of the enzyme.
The bitartrate anion (HC₄H₄O₆⁻) is the conjugate base of tartaric acid (a diprotic acid) and the conjugate acid of the tartrate anion (C₄H₄O₆²⁻). The pKa values for tartaric acid are approximately 3.0 and 4.3. A solution of sodium bitartrate provides a buffering capacity in the acidic pH range, typically between pH 2.5 and 4.0 for a 0.1 M solution. spectrumchemical.com This makes it suitable for studying enzymes that function in acidic environments, such as certain proteases and hydrolases.
Studies on the Impact of Trace Contaminants on Biochemical Processes
The purity of reagents used in biochemical research is critical, as even trace amounts of contaminants can act as inhibitors or activators of enzymes, leading to erroneous results. spectrumchemical.com Heavy metals are particularly notorious as enzyme inhibitors. researchgate.netquora.com
Research has demonstrated the significant inhibitory effects of heavy metals on various enzymes. For instance, studies on β-glucosidase showed that copper (Cu²⁺) at sub-millimolar concentrations could reduce enzyme activity by over 90%. nih.gov Similarly, mercury (Hg²⁺), copper (Cu²⁺), and cadmium (Cd²⁺) have been shown to readily inhibit E. coli alkaline phosphatase. researchgate.net These metal ions often exert their inhibitory effect by binding to sulfhydryl groups of cysteine residues within the enzyme, disrupting its tertiary structure and catalytic function. quora.com
Therefore, the use of high-purity, "BiotechGrade" this compound, which is certified to have minimal levels of heavy metal inhibitors, is essential for reliable biochemical and enzymatic assays. spectrumchemical.com The study of how such trace contaminants, if present in a buffer system, affect enzyme kinetics provides valuable insight into mechanisms of enzyme inhibition and the importance of reagent purity.
Development of Specific Ion Detection Methodologies (e.g., Test for Ammonium (B1175870) Cation)
Beyond its role as a buffer and standard, this compound is a key reagent in a classic qualitative analysis test for the detection of the ammonium cation (NH₄⁺). spectrumchemical.comwikipedia.org This application leverages the low solubility of ammonium bitartrate.
When an aqueous solution of sodium bitartrate is added to a sample solution containing ammonium ions, a white crystalline precipitate of ammonium bitartrate is formed. wikipedia.org
The reaction is as follows: Na⁺(aq) + HC₄H₄O₆⁻(aq) + NH₄⁺(aq) → NH₄HC₄H₄O₆(s) + Na⁺(aq)
This precipitation reaction provides a simple and effective, though not entirely specific, method for identifying the presence of ammonium ions in an unknown sample. The formation of the precipitate is a clear visual indicator. This test is a foundational technique in qualitative inorganic analysis schemes.
Radiation Chemistry and Material Response of Sodium Bitartrate Monohydrate
Investigation of Radiation Sensitivity of Tartrate Compounds
Research into the effects of ionizing radiation on tartrate compounds has revealed varying degrees of sensitivity among different forms. Studies have explored the potential of several tartrate compounds for applications in electron spin resonance (ESR) dosimetry. A comparative investigation subjected sodium bitartrate (B1229483) monohydrate, sodium tartrate dihydrate, and potassium sodium tartrate tetrahydrate to gamma radiation in a dose range of 0.74–25 Gy. nih.govresearchgate.net
While the radiation-induced intermediates produced in these tartrate compounds are similar, their radiation yields show significant differences. nih.gov The research indicated that the radiation sensitivity of sodium tartrate dihydrate is notably higher than that of sodium bitartrate monohydrate and other tartrate compounds studied. nih.govresearchgate.net This variation in sensitivity is attributed to the specific molecular and crystalline structures of the compounds, which influence the formation and stabilization of radiation-induced radical species. Further comparisons were made with other well-known dosimetric materials like ammonium (B1175870) tartrate and lithium formate (B1220265) to benchmark their performance. nih.govresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Analysis of Radiation-Induced Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a primary technique for identifying and characterizing the paramagnetic species, or free radicals, that are formed when materials like this compound are exposed to ionizing radiation. nih.govresearchgate.net The method relies on the absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting ESR spectrum provides a unique signature for the specific radical species present. nih.gov
In the study of irradiated tartrate compounds, ESR spectroscopy is used to detect the stable, long-lived radicals created by gamma rays. nih.gov The analysis of the ESR spectra allows researchers to understand the structure and environment of these radiation-induced intermediates. Although the specific radical structures in this compound are complex, the technique is sensitive enough to detect their presence even at low radiation doses. researchgate.net The characteristics of the ESR signal, such as its intensity and shape, are crucial for quantifying the radiation dose absorbed by the material. nih.gov
Quantification of Radiation Yields and Assessment of Dosimetric Potential
A key parameter in assessing a material's suitability for dosimetry is its radiation yield (G-value), which quantifies the number of radicals produced per unit of absorbed energy. For tartrate compounds, these yields have been determined using ESR spectroscopy. nih.gov this compound was found to have a radiation yield of 0.18. nih.govresearchgate.net
This value is significantly lower than that of sodium tartrate dihydrate (1.22) but higher than that of potassium sodium tartrate tetrahydrate (0.13). nih.govresearchgate.net The dosimetric potential of a compound is closely linked to its radiation yield and the linearity of its dose-response curve. Studies show that this compound exhibits a response to radiation, but its lower yield compared to sodium tartrate dihydrate makes it a less sensitive candidate for low-dose dosimetry applications. researchgate.net
| Compound | Radiation Yield (G-value) |
|---|---|
| Sodium Tartrate Dihydrate | 1.22 nih.govresearchgate.net |
| This compound | 0.18 nih.govresearchgate.net |
| Potassium Sodium Tartrate Tetrahydrate | 0.13 nih.govresearchgate.net |
Studies on the Stability of Radiation-Induced Radical Species
The stability of the free radicals generated by radiation is a critical factor for retrospective dosimetry, as the signal must remain measurable for a significant period after exposure. nih.gov The rate of decay of these radicals is often measured at various temperatures using ESR spectroscopy to determine their longevity. nih.gov
While specific stability data for radicals in this compound is not extensively detailed in the available research, studies on related tartrate compounds provide valuable insights. For instance, research on potassium hydrogen tartrate showed that its radiation-induced signal remained stable for at least 50 days after an initial 10-day post-irradiation period. utm.my Another study noted that sodium tartrate dihydrate experienced radical transformation over a one-month period. researchgate.net This suggests that the stability of radicals in the tartrate family of compounds can be sufficient for dosimetric purposes, although it may vary depending on the specific compound and storage conditions. The mechanisms of radical decay are complex and can be influenced by factors such as temperature and the material's crystalline structure. nih.gov
Theoretical and Computational Chemistry Studies of Sodium Bitartrate Monohydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties such as the energies of frontier molecular orbitals.
For tartrate systems, DFT calculations are instrumental in understanding the molecule's reactivity and stability. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.
While specific DFT data for sodium bitartrate (B1229483) monohydrate is not abundant in the literature, studies on related tartrate derivatives provide valuable insights. For instance, DFT calculations on triazine derivatives have been used to analyze their HOMO-LUMO energy gaps and other reactivity descriptors. irjweb.com A similar approach can be applied to sodium bitartrate monohydrate to elucidate its electronic characteristics.
Table 1: Representative Electronic Properties of a Tartrate Derivative from DFT Calculations (Note: This data is for a representative triazine derivative and is used here to illustrate the type of information obtained from DFT calculations.)
| Property | Value |
| HOMO Energy | -6.2967 eV |
| LUMO Energy | -1.8096 eV |
| HOMO-LUMO Gap | 4.4871 eV |
| Chemical Potential (µ) | -4.05315 eV |
| Chemical Hardness (η) | 2.24355 eV |
| Electrophilicity Index (ω) | 3.6587 eV |
Data sourced from a study on a triazine derivative to exemplify typical DFT calculation outputs. irjweb.com
These parameters help in understanding the molecule's kinetic stability and its propensity to engage in chemical reactions.
Molecular Dynamics (MD) Simulations for Crystal Growth and Dissolution Processes
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By simulating the time evolution of a system, MD can provide detailed insights into dynamic processes such as crystal growth and dissolution. These simulations are particularly useful for understanding how molecules arrange themselves into a crystal lattice from a solution and how that lattice breaks down.
In the context of tartrate crystallization, MD simulations can elucidate the role of the solvent and intermolecular interactions in the nucleation and growth of crystals. For example, simulations can track the formation of hydrogen bonds between tartrate ions, sodium ions, and water molecules, which are crucial for the stability of the crystal structure. Studies on various aqueous salt solutions have used MD to determine properties like radial distribution functions (RDFs) and diffusion coefficients, which describe the local structure and dynamics of ions and water molecules. ucl.ac.uk
Table 2: Representative Data from MD Simulations of an Aqueous Salt Solution (Note: This data is for a generic aqueous salt solution and is presented to illustrate the outputs of MD simulations.)
| Property | Description | Representative Value |
| Water Self-Diffusion Coefficient | A measure of the mobility of water molecules. | 2.5 x 10⁻⁵ cm²/s |
| Na⁺-O(water) RDF peak | The most probable distance between a sodium ion and the oxygen atom of a water molecule. | 2.4 Å |
| Anion-O(water) RDF peak | The most probable distance between the anion and the oxygen atom of a water molecule. | 3.5 Å |
These values are illustrative and depend on the specific salt and simulation conditions. ucl.ac.uk
Such data from MD simulations can help in optimizing crystallization processes and understanding the stability of the resulting crystals.
Quantum Chemical Calculations for Spectroscopic Interpretations
Quantum chemical calculations are essential for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. These calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in a vibrational spectrum. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be made, providing insights into the molecular structure and bonding. youtube.com
For this compound, quantum chemical calculations can help to identify the vibrational modes associated with the tartrate anion, the water molecule, and the interactions between them. For instance, the stretching and bending vibrations of the hydroxyl, carboxyl, and C-H groups of the bitartrate ion, as well as the vibrational modes of the water of hydration, can be calculated. Spectroscopic studies on tartaric acid and its complexes with metal ions have utilized such calculations to understand the coordination environment and the conformational changes upon complexation. mdpi.comnih.gov
Anharmonic vibrational calculations, which go beyond the harmonic approximation, can provide even more accurate predictions of vibrational frequencies, especially for systems with significant hydrogen bonding, such as hydrated crystals. nih.govnih.gov
Table 3: Representative Calculated Vibrational Frequencies for a Hydrated Organic Salt (Note: These are representative frequencies for a hydrated system and are meant to illustrate the type of data obtained from quantum chemical calculations.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch (water) | 3450 |
| O-H stretch (hydroxyl) | 3300 |
| C=O stretch (carboxyl) | 1720 |
| C-O stretch (carboxyl) | 1400 |
| C-C stretch | 1100 |
These are illustrative values. The actual frequencies for this compound would need to be specifically calculated.
Modeling of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is determined by a complex network of intermolecular interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. Computational modeling can be used to analyze and quantify these interactions, providing a deeper understanding of the crystal packing.
In this compound, hydrogen bonding is expected to play a dominant role in the crystal structure. The hydroxyl and carboxyl groups of the bitartrate anion can act as both hydrogen bond donors and acceptors, while the water molecule can also participate in multiple hydrogen bonds. The crystal structure of a polymorph of sodium hydrogen (+)-tartrate monohydrate reveals a network polymer structure where all tartrate oxygen atoms (except the protonated carboxyl oxygen) are involved in bonding to sodium centers, and the water molecule is also involved in several hydrogen-bonding interactions. researchgate.net
Table 4: Representative Intermolecular Interaction Distances in a Tartrate Salt Crystal (Note: This data is based on the crystal structure of sodium hydrogen (+)-tartrate monohydrate.)
| Interaction | Atom 1 | Atom 2 | Distance (Å) |
| Ionic Bond | Na | O | 2.415 - 2.826 |
| Hydrogen Bond | O (water) | O (tartrate) | ~2.8 |
| Hydrogen Bond | O (hydroxyl) | O (carboxylate) | ~2.7 |
Data derived from the published crystal structure of sodium hydrogen (+)-tartrate monohydrate. researchgate.net
Prediction of Polymorphic Forms and Relative Stability
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphs can have different physical properties, such as solubility and stability. Computational methods for crystal structure prediction (CSP) aim to identify possible polymorphic forms of a given molecule and to rank them in terms of their relative stability.
These methods typically involve generating a large number of plausible crystal packing arrangements and then calculating their lattice energies using force fields or quantum mechanical methods. The predicted structures can then be compared with experimental data to identify known polymorphs and to guide the search for new ones.
For hydrated salts like this compound, CSP can also be used to predict the existence and stability of different hydrate (B1144303) forms. nih.gov The relative stability of a hydrate versus an anhydrate form is dependent on temperature and relative humidity. Computational studies can help to map out the phase diagram of these different solid forms. While specific CSP studies on this compound are not widely reported, the methodologies have been successfully applied to a variety of organic molecules, including other hydrates. nih.gov
Table 5: Illustrative Example of Predicted Polymorph Stability (Note: This is a hypothetical example to illustrate the output of a polymorph prediction study.)
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
| Form I | P2₁ | -150.2 | 0.0 |
| Form II | P2₁/c | -148.5 | 1.7 |
| Form III | C2 | -145.0 | 5.2 |
These values are for illustrative purposes only.
Such predictions can be invaluable in identifying the most stable polymorph for development and in understanding and preventing unwanted polymorphic transformations.
Interactions of Sodium Bitartrate Monohydrate with Other Chemical Species and Systems
Investigations of Metal Ion Complexation in Solution and Solid State
The bitartrate (B1229483) anion is an effective chelating agent, capable of coordinating with a wide range of metal ions through its carboxylate and α-hydroxyl groups. This has led to extensive study of metal-tartrate complexes. Research has demonstrated the formation of novel mixed-metal complexes involving tartrate ligands.
A series of mixed transition metal-Magnesium tartrate complexes have been synthesized and characterized with the general formula [MMg(C₄H₄O₆)₂·xH₂O]. researchgate.netnih.gov In these compounds, the tartrate acts as a bidentate ligand, coordinating with the metal ions. nih.gov The stoichiometry of these metal chelates is typically 1:1:2 (Metal:Mg:tartrate). researchgate.netnih.gov
Furthermore, studies on tartrate complexes with cobalt(III) and copper(II) suggest the formation of polymeric structures in the solid state. rsc.org The ability of tartrate to form stable complexes is also utilized in applications like Fehling's solution, where it keeps cupric ions in solution at an alkaline pH. wikipedia.org Anhydrous metal–organic frameworks (MOFs) have been prepared with zinc tartrate, and research indicates that similar isostructural phases can be formed with several other divalent metal ions. mdpi.com The stability of these complexes in solution is quantified by their stability constants, which measure the strength of the interaction between the metal ion and the ligand. wikipedia.orgairo.co.in
| Metal Ion (M²⁺) | Example Complex Formulation | Reference |
|---|---|---|
| Manganese (Mn) | [MnMg(C₄H₄O₆)₂·xH₂O] | researchgate.netnih.gov |
| Iron (Fe) | [FeMg(C₄H₄O₆)₂·xH₂O] | researchgate.netnih.gov |
| Cobalt (Co) | [CoMg(C₄H₄O₆)₂·xH₂O] | researchgate.netnih.gov |
| Nickel (Ni) | [NiMg(C₄H₄O₆)₂·xH₂O] | researchgate.netnih.gov |
| Copper (Cu) | [CuMg(C₄H₄O₆)₂·xH₂O] | researchgate.netnih.gov |
| Zinc (Zn) | [ZnMg(C₄H₄O₆)₂·xH₂O] | researchgate.netnih.gov |
Studies on Reactions with Bicarbonates and Carbon Dioxide Evolution
Sodium bitartrate is the acid salt of a diprotic acid, tartaric acid. wikipedia.org Its remaining carboxylic acid proton gives it acidic properties, allowing it to react with bases such as sodium bicarbonate. This interaction is a classic acid-base neutralization reaction. patsnap.comquora.com
When sodium bitartrate and sodium bicarbonate are combined in the presence of water, a vigorous effervescent reaction occurs due to the evolution of carbon dioxide gas. quora.compatsnap.com The bitartrate anion (HC₄H₄O₆⁻) donates a proton to the bicarbonate anion (HCO₃⁻). The resulting carbonic acid (H₂CO₃) is unstable and rapidly decomposes into water and carbon dioxide. wikipedia.org The other product of this reaction is sodium tartrate (Na₂C₄H₄O₆). quora.comaskfilo.com
The general reaction can be represented as: NaHC₄H₄O₆ (aq) + NaHCO₃ (aq) → Na₂C₄H₄O₆ (aq) + H₂O (l) + CO₂ (g)
Studies on the solid-state interaction of tartaric acid and sodium bicarbonate have shown that the reaction is mediated by the amount of moisture present, which acts as a medium for the interaction. semanticscholar.orgnih.gov The kinetics of this reaction are critical in the formulation of effervescent tablets, where the rate of gas evolution must be carefully controlled. patsnap.comgoogle.com This reaction is also the principle behind the leavening action of baking powder, which often contains both an acidic component like potassium bitartrate (cream of tartar) and sodium bicarbonate. wikipedia.orgpatsnap.com
Effects of Doping on Electronic and Optical Properties
Based on the available search results, no specific studies were found concerning the effects of doping on the electronic and optical properties of sodium bitartrate monohydrate. Research on related tartrate salts, such as Rochelle salt (potassium sodium tartrate), has focused on its piezoelectric and ferroelectric properties rather than on doping in the context of modifying semiconductor characteristics. aps.orgnih.gov
Optical Resolution of Chiral Compounds Utilizing this compound
One of the most significant applications of tartaric acid and its salts, including sodium bitartrate, is in the optical resolution of racemic mixtures. nih.gov This process, first demonstrated by Louis Pasteur in 1853, separates a 50:50 mixture of two enantiomers into its pure components. nih.gov The technique relies on the formation of diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org
The resolution process involves reacting a racemic mixture of a chiral acid or base with a single, pure enantiomer of a resolving agent. libretexts.org In the case of resolving a racemic base (a mixture of R-base and S-base), an enantiomerically pure acid like L-(+)-tartaric acid (or its monosodium salt) is used.
The reaction produces a mixture of two diastereomeric salts:
(R-base) • (L-bitartrate)
(S-base) • (L-bitartrate)
These two salts are diastereomers, not enantiomers. youtube.com Consequently, they exhibit different physical properties, most notably different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble one remains dissolved. Once the crystallized salt is physically separated, the original enantiomer of the base can be recovered by treating the salt with a strong acid or base to break the ionic bond with the bitartrate. youtube.comlibretexts.org
The successful separation of diastereomeric salts hinges on the phenomenon of chiral recognition during the crystallization process. Chiral recognition is the ability of a chiral molecule (the resolving agent) to interact differently with the two enantiomers of another chiral compound. This differential interaction governs the formation and stability of the crystal lattice of the resulting diastereomeric salts.
Structural studies have provided insight into the molecular basis of this recognition. For example, the resolution of racemic methamphetamine with (R,R)-tartaric acid results in a diastereomeric salt that crystallizes into an antiparallel double helix structure. mdpi.com This specific, sterically determined packing arrangement demonstrates a high degree of chiral recognition, as one enantiomer is preferentially incorporated into the stable crystal lattice. mdpi.com
The chirality of the tartrate molecule can also influence the crystal habit (the external shape) of the forming crystals. yu.edu This stereospecific interaction between the resolving agent and the enantiomers can kinetically control the crystallization process, favoring the formation of one diastereomer's crystals over the other. nih.gov This principle, rooted in the foundational work of Pasteur on the manual separation of enantiomorphic crystals of sodium ammonium (B1175870) tartrate, remains a cornerstone of industrial methods for producing enantiomerically pure compounds. nih.gov
Q & A
Q. What are the optimal methods for synthesizing sodium bitartrate monohydrate in a laboratory setting?
this compound is synthesized by neutralizing L-(+)-tartaric acid with sodium hydroxide or sodium carbonate under controlled conditions. A typical protocol involves:
- Dissolving tartaric acid in warm water (40–50°C) and gradually adding equimolar sodium hydroxide.
- Cooling the solution to induce crystallization, followed by vacuum filtration and drying at room temperature.
- Confirming purity via pH analysis (expected pH 3.3–3.6 for a 5% aqueous solution) .
Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction solvent | Deionized water | |
| Temperature | 40–50°C during neutralization | |
| Purity check | ≥98% (by titration or HPLC) |
Q. What are the critical physical and chemical properties of this compound relevant to experimental design?
Key properties include:
- Solubility : Highly soluble in water (~50 g/100 mL at 20°C), insoluble in ethanol .
- Stability : Stable under standard conditions but decomposes at 253°C. Avoid strong oxidizers and dust formation .
- Optical activity : Exhibits chiral properties due to its (R,R) configuration, making it useful in enantiomer separation .
Impurity Limits (ACS Reagent Grade) :
| Impurity | Maximum Limit | Source |
|---|---|---|
| Insoluble matter | 0.003% | |
| Chloride (Cl) | 0.001% | |
| Sulfate (SO₄) | 0.005% |
Q. What safety protocols should be followed when handling this compound?
- Engineering controls : Use fume hoods or closed systems to minimize dust exposure .
- PPE : Wear nitrile gloves, safety goggles, and non-permeable lab coats. Respiratory protection (NIOSH-approved mask) is required if dust exceeds exposure limits .
- First aid : Flush eyes/skin with water for 15 minutes upon contact. Seek medical attention for ingestion .
Advanced Research Questions
Q. How can this compound's nonlinear optical properties be characterized for materials science applications?
- Crystallography : Single-crystal X-ray diffraction confirms its monoclinic structure (space group P2₁) and hydrogen-bonding network .
- Spectroscopy : FT-IR analysis identifies carboxylate (C=O stretch at ~1600 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- Second-harmonic generation (SHG) : Test powder samples using a pulsed Nd:YAG laser to quantify nonlinear optical efficiency .
Experimental Design :
| Technique | Application | Reference |
|---|---|---|
| X-ray diffraction | Crystal structure determination | |
| FT-IR | Functional group analysis |
Q. What methodologies are recommended for quantifying potassium ions using this compound in analytical chemistry?
this compound reacts with potassium to form insoluble potassium bitartrate. A gravimetric protocol includes:
- Dissolving the sample in water and adding excess sodium bitartrate.
- Filtering and drying the precipitate (KHC₄H₄O₆), then calculating potassium content from mass difference .
Validation :
- Compare results with atomic absorption spectroscopy (AAS) to resolve discrepancies in solubility data .
Q. How do radiation-induced structural changes in this compound affect its application in radiation processing?
- Gamma irradiation studies : Expose crystalline samples to 10–50 kGy doses and monitor decomposition via ESR spectroscopy for free radical formation .
- Dosimetry applications : Calibrate radiation sensitivity by correlating optical density changes (UV-Vis at 280 nm) with dose .
Contradictions in Data :
- Discrepancies in decomposition thresholds (e.g., 253°C vs. radiation-induced breakdown) require validation through thermogravimetric analysis (TGA) .
Q. How can researchers address inconsistencies in reported solubility data for this compound?
- Reproducibility testing : Conduct solubility trials in triplicate using USP-grade water at controlled temperatures (10–40°C).
- Advanced analytics : Use HPLC to detect trace impurities (e.g., citrate) that may alter solubility .
Example Workflow :
| Step | Method | Outcome |
|---|---|---|
| Sample preparation | Dissolve 5 g in 100 mL H₂O | Clear solution |
| Filtration | 0.22 µm membrane filter | Remove insolubles |
| Quantification | Evaporate solvent, weigh residue | Exact solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
